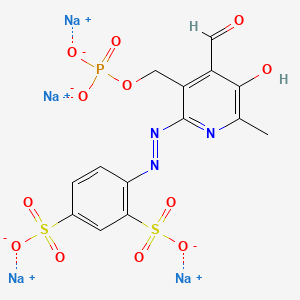

PPADS (tetrasodium)

Description

Historical Context and Discovery of Purinergic Signaling Modulators

The concept of purinergic signaling, where purine (B94841) nucleotides and nucleosides like adenosine (B11128) triphosphate (ATP) and adenosine act as extracellular signaling molecules, was first proposed in the 1970s. frontiersin.org However, it wasn't until the early 1990s that the idea gained widespread acceptance, largely due to the cloning and characterization of the receptors that mediate these signals. frontiersin.orgnih.gov This breakthrough opened the door for the development of pharmacological tools to study these receptors.

Early research relied on compounds that were often limited by their lack of specificity or stability. The quest for more effective modulators led to the synthesis and investigation of various molecules. Among the pioneering compounds was PPADS, which emerged from research focused on developing antagonists for P2 receptors. nih.gov Its discovery provided a much-needed tool to differentiate the actions of ATP at its various receptor subtypes, thereby helping to lay the groundwork for our current understanding of purinergic neurotransmission and signaling.

Classification and Role of PPADS as a Purinergic Antagonist

PPADS is broadly classified as a purinergic antagonist, specifically targeting P2 receptors, which are divided into two main families: the ionotropic P2X receptors and the metabotropic P2Y receptors.

General Classification as a P2 Receptor Antagonist

PPADS is recognized as a non-selective antagonist, meaning it can block a variety of P2 receptor subtypes. rndsystems.comtocris.com It has been shown to be effective at most mammalian P2X receptors. nih.gov Its antagonistic action allows researchers to inhibit the effects of ATP and other nucleotides on these receptors, thereby elucidating their function in various physiological processes. For instance, PPADS has been used to demonstrate the involvement of P2 receptors in everything from muscle contraction to neurotransmission and inflammation. nih.govnih.gov

While it is a broad-spectrum P2 antagonist, PPADS exhibits varying potencies across different receptor subtypes. This characteristic has been exploited in numerous studies to distinguish between the contributions of different P2 receptors in specific cellular responses. Research has shown that PPADS can block recombinant P2X1, P2X2, P2X3, and P2X5 receptors with IC50 values in the low micromolar range. rndsystems.comtocris.com

| P2X Receptor Subtype | IC50 (μM) |

| P2X1 | 1 - 2.6 rndsystems.comtocris.com |

| P2X2 | 1 - 2.6 rndsystems.comtocris.com |

| P2X3 | 1 - 2.6 rndsystems.comtocris.com |

| P2X4 | ~30 nih.govmedchemexpress.com |

| P2X5 | 1 - 2.6 rndsystems.comtocris.com |

| P2X7 | ~1-3 nih.govmedchemexpress.com |

Context as a Pyridoxal (B1214274) Phosphate (B84403) Derivative

Chemically, PPADS is a derivative of pyridoxal phosphate, a form of vitamin B6. This structural feature is significant as pyridoxal phosphate itself can interact with purinergic receptors. nih.gov The modifications made to the pyridoxal phosphate backbone to create PPADS endowed it with its potent antagonistic properties at P2X receptors. nih.gov The development of PPADS and its analogs, such as iso-PPADS, marked a key step in creating a chemical toolbox for purinergic research, allowing for more specific targeting of P2 receptor subtypes. nih.gov

Significance as a Non-ATP Analog Inhibitor

A crucial aspect of PPADS is that it is a non-ATP analog inhibitor. elifesciences.org Many early purinergic receptor modulators were structurally similar to ATP. While useful, these ATP analogs can have limitations, including potential interactions with the numerous other proteins in the body that bind ATP. elifesciences.org As a non-nucleotide antagonist, PPADS provides a distinct advantage by offering a different chemical scaffold for inhibiting P2 receptors. This has been important for validating findings obtained with ATP analogs and for developing new classes of P2 receptor antagonists with improved selectivity and therapeutic potential. elifesciences.org The mechanism of PPADS inhibition is complex and has been described as noncompetitive, involving an allosteric site accessible from the extracellular environment. physiology.orgnih.gov This is in contrast to competitive antagonists that directly block the ATP binding site.

Structure

3D Structure of Parent

Properties

CAS No. |

149017-66-3; 192575-19-2 |

|---|---|

Molecular Formula |

C14H10N3Na4O12PS2 |

Molecular Weight |

599.3 |

IUPAC Name |

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |

InChI Key |

KURWUCJJNVPCHT-PGXCWKBOSA-J |

SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |

solubility |

not available |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ppads Action

Interaction with P2X Purinoceptors

PPADS functions as a non-selective antagonist at most mammalian P2X receptors. nih.gov Its interaction is characterized by distinct subtype selectivity, varying potency, and a complex binding mechanism that involves both direct competition with the endogenous agonist ATP and potentially allosteric modulation.

The inhibitory effect of PPADS is not uniform across the seven P2X receptor subtypes. It displays a range of sensitivities, from potent antagonism at some subtypes to near insensitivity at others. elifesciences.org

PPADS demonstrates its highest potency at the P2X1 and P2X3 receptor subtypes. nih.gov Research has established specific IC50 values, which represent the concentration of PPADS required to inhibit 50% of the receptor's response to ATP. For the P2X1 receptor, the IC50 value is 68 nM, and for the P2X3 receptor, it is 214 nM. nih.govmedchemexpress.com This high sensitivity makes PPADS a valuable tool for studying the physiological roles of these specific receptor subtypes, which are prominently expressed in tissues like vascular smooth muscle (P2X1) and nociceptive sensory neurons (P2X3). nih.gov

P2X2 and P2X7 receptors exhibit moderate sensitivity to PPADS. elifesciences.org For these subtypes, the concentrations of PPADS required for antagonism are in the low micromolar range. rndsystems.comnih.gov This intermediate level of potency distinguishes their pharmacological profile from the highly sensitive P2X1 and P2X3 subtypes.

The P2X4 receptor subtype is notably insensitive to PPADS. nih.govelifesciences.org While some studies on human P2X4 receptors report an IC50 of approximately 30 μM, this is significantly higher than for other sensitive subtypes, indicating a much lower affinity. medchemexpress.com This resistance to blockade by PPADS is a key pharmacological characteristic used to differentiate P2X4 from other P2X receptors.

The potency of PPADS can vary significantly between the same receptor subtype in different species. A notable example is the P2X7 receptor, where sensitivity to PPADS is species-dependent. nih.gov For instance, a single amino acid difference (R126G) at the base of the cysteine-rich head region between human and rat P2X7 receptors leads to a ~10-fold decrease in PPADS affinity in the rat homolog. nih.gov Similarly, studies using chimeric rat/human P2X4 receptors have suggested that species-specific variations in the amino acid sequence contribute to the observed differences in PPADS sensitivity. nih.gov

| P2X Subtype | Sensitivity Level | IC50 Value |

|---|---|---|

| P2X1 | High | 68 nM nih.govmedchemexpress.com |

| P2X3 | High | 214 nM nih.govmedchemexpress.com |

| P2X2 | Moderate | Low micromolar range rndsystems.comnih.gov |

| P2X5 | Moderate | 1 - 2.6 μM rndsystems.comtocris.com |

| P2X7 | Moderate | Low micromolar range elifesciences.org |

| P2X4 | Insensitive | ~30 μM (human) medchemexpress.com |

The molecular mechanism by which PPADS inhibits P2X receptors is complex. As a highly negatively charged molecule, similar to ATP, a primary mechanism of action is through competitive antagonism at the orthosteric binding site. nih.gov Cryo-electron microscopy studies have revealed that PPADS binds to the same orthosteric site as ATP. elifesciences.orgelifesciences.org This binding physically blocks the access of the agonist ATP, thereby preventing channel activation. nih.gov The interaction is driven by electrostatic forces between the negatively charged phosphate (B84403) and sulfonate groups of PPADS and positively charged residues within the ATP-binding pocket. nih.gov

However, evidence also suggests that PPADS can act through non-competitive or allosteric mechanisms. Studies on bullfrog dorsal root ganglion neurons indicated that PPADS produces a long-lasting inhibition that does not appear to be a simple open channel block. nih.gov Instead, it was proposed that PPADS acts at an allosteric site, leading to a complex noncompetitive inhibition. nih.govphysiology.org This is supported by the observation that PPADS appears to dissociate much more rapidly from receptors that have not been activated by ATP than from those that have. physiology.org This suggests that the binding of ATP may induce a conformational change in the receptor that increases the affinity for PPADS at an allosteric site. physiology.org Therefore, while there is strong evidence for orthosteric binding and steric hindrance, the complete inhibitory profile of PPADS may involve a combination of both orthosteric and allosteric actions, depending on the specific receptor subtype and cellular context.

Modulation of ATP-Activated Currents in Neuronal Systems

In neuronal systems, PPADS has been shown to inhibit ATP-activated currents in a concentration-dependent manner. physiology.orgnih.gov Studies on dorsal root ganglion neurons demonstrated that PPADS inhibits these currents with a calculated IC50 of 2.5 ± 0.03 μM. physiology.orgnih.gov The inhibition is observed over a range of concentrations, and the extent of the block increases with higher concentrations of PPADS. physiology.org In mouse cortical astrocytes, the IC50 for the inhibition of the rapid component of ATP-induced currents was found to be 0.7 ± 0.5 μM, while the slower component was inhibited with an IC50 of 8.6 ± 0.9 μM. researchgate.net For another type of response in these cells, the peak component was blocked with an IC50 of 0.5 ± 0.3 μM and the steady-state component with an IC50 of 4.7 ± 0.5 μM. researchgate.net

| Neuronal System | Current Component | IC50 of PPADS |

| Bullfrog Dorsal Root Ganglion Neurons | ATP-activated current | 2.5 ± 0.03 μM physiology.orgnih.gov |

| Mouse Cortical Astrocytes (Type 1 Response) | Rapid Component | 0.7 ± 0.5 μM researchgate.net |

| Mouse Cortical Astrocytes (Type 1 Response) | Slow Component | 8.6 ± 0.9 μM researchgate.net |

| Mouse Cortical Astrocytes (Type 2 Response) | Peak Component | 0.5 ± 0.3 μM researchgate.net |

| Mouse Cortical Astrocytes (Type 2 Response) | Steady-State Component | 4.7 ± 0.5 μM researchgate.net |

Differential Sensitivity to Current Components (Peak vs. Steady-State)

In studies of ATP-induced currents, particularly in mouse cortical astrocytes, PPADS has demonstrated a differential inhibitory effect on the peak and steady-state components of the current. This suggests a state-dependent interaction with the receptor or the ion channel. The peak component of the ATP-induced response is consistently more sensitive to blockade by PPADS than the slow or steady-state component. researchgate.net

For instance, in astrocytes exhibiting a type 1 response, PPADS blocked the rapid (peak) current with an IC50 of 0.7 ± 0.5 μM, while the slow component was suppressed with a significantly higher IC50 of 8.6 ± 0.9 μM. researchgate.net A similar pattern was observed in cells with type 2 responses, where the peak component was inhibited with an IC50 of 0.5 ± 0.3 μM, and the steady-state component had an IC50 of 4.7 ± 0.5 μM. researchgate.net This difference in sensitivity indicates that the underlying receptor states or subunit compositions responsible for the peak and sustained phases of the current have distinct pharmacological properties with respect to PPADS.

Table 1: Differential Inhibition of ATP-Induced Current Components by PPADS

| Astrocyte Response Type | Current Component | IC50 Value (μM) |

|---|---|---|

| Type 1 | Peak | 0.7 ± 0.5 |

| Type 1 | Slow | 8.6 ± 0.9 |

| Type 2 | Peak | 0.5 ± 0.3 |

Modulation of P2Y Receptor Subtypes

While often characterized as a P2X receptor antagonist, PPADS also modulates the activity of several G-protein-coupled P2Y receptor subtypes, albeit with generally lower potency.

Inhibition of Specific P2Y Receptor Subtypes (e.g., P2Y1, P2Y2-like, P2Y4)

PPADS has been shown to block several P2Y receptor subtypes, including P2Y1, P2Y2-like, and P2Y4 receptors. nih.govrndsystems.com In rat brain capillary endothelial cells, PPADS inhibits ADP-induced intracellular Ca2+ transients mediated by P2Y1-like receptors with a half-maximum effect at approximately 3 μM. nih.gov It is important to note that for P2Y1 receptors, a pre-equilibration period with PPADS is required to observe its inhibitory effect, suggesting an indirect mechanism of action rather than simple competitive antagonism at the agonist binding site. nih.gov

PPADS also acts as an antagonist at native P2Y2-like receptors and recombinant P2Y4 receptors, though with significantly lower potency. rndsystems.commedchemexpress.com The IC50 value for the blockade of native P2Y2-like receptors is approximately 0.9 mM, while for recombinant P2Y4 receptors, it is around 15 mM. rndsystems.commedchemexpress.com

Comparison of P2Y Receptor Sensitivity to PPADS

The sensitivity of P2Y receptor subtypes to PPADS varies widely, spanning several orders of magnitude. The P2Y1 receptor is the most sensitive among the subtypes discussed, with an IC50 in the low micromolar range. nih.gov In contrast, P2Y2-like and P2Y4 receptors are significantly less sensitive, requiring concentrations in the high micromolar to millimolar range to achieve inhibition. rndsystems.com This differential sensitivity allows PPADS to be used, under carefully controlled concentrations, to pharmacologically distinguish between P2Y receptor subtype responses.

Table 2: Comparative Sensitivity of P2Y Receptor Subtypes to PPADS

| P2Y Receptor Subtype | IC50 Value |

|---|---|

| P2Y1 | ~ 3 μM |

| P2Y2-like (native) | ~ 900 μM (0.9 mM) |

Interactions with Other Receptor Systems

Beyond its effects on purinergic receptors, PPADS has been identified as an antagonist for at least one other distinct receptor system involved in calcium signaling.

NAADP Receptor Antagonism

PPADS is a reversible and competitive antagonist of the nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP) receptor. medchemexpress.comnih.gov In studies using the sea urchin egg homogenate system, PPADS was shown to competitively antagonize NAADP-induced Ca2+-release with an IC50 of 20 μM. nih.govresearchgate.net This inhibitory action was specific, as PPADS did not affect other calcium-release channels. nih.govresearchgate.net Furthermore, PPADS was able to compete with [32P]NAADP for its binding site, confirming a direct interaction with the receptor. nih.gov Unlike the irreversible binding of NAADP, the binding of PPADS to the receptor is reversible. nih.govresearchgate.net

Specificity Against Muscarinic Receptors

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is widely recognized as a potent antagonist of P2X purinoceptors. nih.gov A key aspect of its pharmacological profile is its high selectivity for these receptors over other receptor families, including muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Research across various experimental models has consistently demonstrated that PPADS does not significantly interact with or antagonize muscarinic receptors, even at concentrations that effectively block P2X receptor-mediated responses. nih.govnih.gov

Further reinforcing this selectivity, radioligand binding studies have shown that PPADS does not interfere with the binding of muscarinic receptor ligands. nih.gov In rabbit bladder membranes, PPADS did not affect the binding of the muscarinic antagonist [3H]-quinuclidinyl benzilate to muscarinic cholinoceptors, while it did inhibit the binding of a P2X receptor agonist. nih.gov Similarly, another study concluded that PPADS did not interact with muscarinic M2 and M3 receptors in the rabbit vas deferens. nih.gov A broader review of its activity also indicates that PPADS does not noticeably interact with M1, M2, M3, or M4 muscarinic receptor subtypes. nih.gov

This lack of affinity for muscarinic receptors is a critical feature of PPADS, establishing it as a valuable pharmacological tool for selectively studying the roles of P2 purinoceptors in physiological and pathological processes without the confounding effects of cholinergic system modulation. nih.gov

Table 1: Summary of Research Findings on PPADS Specificity Against Muscarinic Receptors

| Receptor Subtype(s) | Experimental Model | PPADS Concentration | Key Finding | Reference |

| Muscarinic Receptors | Rabbit Urinary Bladder | 30 μM | No significant influence on the contractile potency of carbachol (B1668302). | nih.gov |

| Muscarinic Cholinoreceptors | Rabbit Bladder Membranes | Not specified | Did not affect the binding of [3H]-quinuclidinyl benzilate. | nih.gov |

| M2 and M3 Receptors | Rabbit Vas Deferens | Not specified | Did not interact with these receptor subtypes. | nih.gov |

| M1-M4 Receptors | General Pharmacological Profile | Not specified | Does not noticeably interact with these receptor subtypes. | nih.gov |

Methodological Approaches in Ppads Research

In Vitro Experimental Models

The study of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as a purinergic receptor antagonist has been significantly advanced through various in vitro experimental models. These methodologies allow for a controlled investigation of its mechanism of action and specificity at the cellular and molecular levels.

Whole-cell patch-clamp recording is a fundamental electrophysiological technique used to study the effects of PPADS on ion channels gated by neurotransmitters like ATP. This method allows for the measurement of ionic currents across the entire cell membrane, providing detailed insights into how PPADS modulates receptor function.

| Parameter | Value | Cell Type | Technique |

|---|---|---|---|

| IC₅₀ | 2.5 ± 0.03 µM | Bullfrog Dorsal Root Ganglion (DRG) Neurons | Whole-Cell Patch-Clamp |

| Mechanism of Inhibition | Noncompetitive | Bullfrog Dorsal Root Ganglion (DRG) Neurons | Whole-Cell Patch-Clamp |

Radioligand binding assays are a crucial biochemical method to investigate the direct interaction between a compound like PPADS and its receptor target. These studies use a radioactively labeled ligand that specifically binds to the receptor, and the ability of an unlabeled compound (like PPADS) to displace the radioligand is measured to determine its binding affinity.

While studies specifically detailing the use of [3H]-alpha,beta-methylene ATP in competition assays with PPADS are not extensively documented in the provided search results, the principle has been demonstrated using other radiolabeled molecules. For instance, research on the intracellular NAADP-induced Ca²⁺-release system in sea urchin egg homogenates has utilized radioligand binding assays. In these experiments, PPADS was shown to compete with [³²P]NAADP for its binding site, demonstrating that PPADS can directly interact with the receptor. These binding curves revealed that PPADS displays an affinity in the low micromolar range and that its binding is reversible. Such studies are fundamental in confirming that a compound acts as a competitive antagonist by binding to the same site as the endogenous ligand or a known agonist. The antagonist action of PPADS on P2X receptors, which are activated by the stable ATP analog alpha,beta-methylene ATP, further supports a competitive interaction at the ATP binding site. wikipedia.org

Astrocytes, a type of glial cell in the central nervous system, exhibit a form of excitability through changes in intracellular calcium (Ca²⁺) concentrations, often in response to neurotransmitters like ATP. PPADS is frequently used as a pharmacological tool in studies on cortical and hippocampal slices to investigate the role of purinergic P2 receptors in mediating these calcium signals.

Research has shown that PPADS, as a P2 receptor antagonist, can modulate astrocytic Ca²⁺ signaling, although its effects can be complex and context-dependent. For example, in studies of cortical slices, PPADS has been observed to delay the onset of calcium responses to mild hypoosmotic stress. rndsystems.comtocris.com In other investigations, blocking P2 receptors with PPADS was found to reduce the frequency of hyperactive astrocyte calcium transients. researchgate.net The propagation of intercellular calcium waves between astrocytes, a key form of glial communication, is often mediated by the release of extracellular ATP. The use of P2 receptor antagonists like PPADS has been instrumental in demonstrating the involvement of purinergic signaling in this process. nih.govnih.gov However, some studies have reported that PPADS did not significantly affect certain types of spontaneous Ca²⁺ surges in astrocytes, suggesting that not all astrocytic calcium signaling is dependent on the P2 receptors that PPADS blocks. frontiersin.org

Based on the available search results, there is a lack of specific studies investigating the effects of PPADS (tetrasodium) on the mouse inner medullary collecting duct cell line, mIMCD-3. While purinergic signaling is known to play a role in renal physiology, the specific use of PPADS to probe these mechanisms in this particular renal epithelial cell line is not documented in the provided materials.

To ascertain the specificity of a receptor antagonist, it is crucial to test its effects on other major neurotransmitter systems. In the central nervous system, GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter, acting on GABAₐ receptors to produce inhibitory postsynaptic currents.

Studies designed to test the selectivity of PPADS have investigated its potential interaction with the GABAergic system. Electrophysiological research has demonstrated that PPADS is highly selective for P2 receptors and does not modulate GABAergic currents. Specifically, one study reported that PPADS, at concentrations up to 100 μM, does not affect GABA-activated ion currents in mouse hippocampal neurons. physiology.org This finding is critical as it establishes that the effects of PPADS observed in complex neural tissues can be confidently attributed to the blockade of purinergic signaling rather than an off-target effect on GABAergic inhibition. This selectivity makes PPADS a valuable tool for dissecting the specific role of P2 receptors in synaptic transmission and neuronal network function. physiology.org

Cell Culture Models:

Corneal Epithelial Cell Migration Assays

The directional migration of corneal epithelial cells is a critical process for the healing of ocular wounds. Research into the role of purinergic signaling in this process has utilized PPADS as a pharmacological tool. In studies examining the galvanotaxis of human corneal epithelial cells—their directional movement in response to an electric field—PPADS has been shown to abolish the enhancing effect of extracellular ATP on this migration. nih.gov This suggests that the ATP-mediated enhancement of corneal epithelial cell migration is dependent on P2 receptors, which are effectively blocked by PPADS. nih.gov

Complement Activation and Membrane Attack Complex (MAC) Formation Assays

The complement system is a component of the innate immune system, and its terminal pathway leads to the formation of the membrane attack complex (MAC), a pore-forming structure that can lyse cells. nihon-u.ac.jp The role of PPADS in modulating this pathway has been investigated using in vitro assays. Studies have demonstrated that PPADS can inhibit the formation of the MAC on cell surfaces in a concentration-dependent manner. nih.gov In one key study, incubating cells with normal human serum in the presence of increasing concentrations of PPADS resulted in a corresponding decrease in the deposition of the C5b-9 component of the MAC on the cell surface. nih.gov This inhibitory effect was significant at concentrations of 83.3 µM and higher. nih.gov

| PPADS Concentration | Mean C5b-9 Staining Intensity (per cell) | Statistical Significance (p-value vs. control) |

| 0 µM (Control) | ~1.0 (Normalized) | - |

| 20.8 µM | Not Significantly Reduced | p = 0.6283 |

| 83.3 µM | Significantly Reduced | p < 0.05 |

| 166.7 µM | Significantly Reduced | p < 0.005 |

| 333.3 µM | Significantly Reduced | p < 0.0005 |

This table summarizes the dose-dependent inhibitory effect of PPADS on Membrane Attack Complex (MAC) C5b-9 deposition on cell surfaces, based on data from immunocytochemistry experiments. nih.gov

Studies in Plant Cell Systems (e.g., Populus euphratica)

Populus euphratica, a species of poplar tree known for its high tolerance to environmental stressors like salinity, is a subject of interest in plant biology. medchemexpress.com However, a review of the available scientific literature did not yield studies investigating the effects or applications of PPADS in Populus euphratica or other plant cell systems.

Tissue Bath Preparations (e.g., Isolated Smooth Muscle of Urinary Bladder and Blood Vessels)

Isolated tissue bath preparations are a classical pharmacological method used to study the contractility of smooth muscle tissues in vitro. dmt.dktocris.com This technique has been instrumental in characterizing the effects of PPADS on purinergic signaling in various smooth muscle types.

In studies using isolated detrusor muscle strips from the rabbit urinary bladder, PPADS has been shown to be a selective and potent antagonist of P2X receptor-mediated responses. nih.gov It produces a concentration-dependent inhibition of contractions elicited by electrical field stimulation (EFS) of intramural purinergic nerves. nih.gov Furthermore, PPADS effectively antagonizes contractions induced by the stable P2X receptor agonist, α,β-methyleneATP (α,β-MeATP). nih.gov The antagonist effect is selective, as PPADS at concentrations up to 30 µM does not significantly alter the contractile potency of the muscarinic receptor agonist carbachol (B1668302). nih.gov

| PPADS Concentration | Inhibition of α,β-MeATP-induced Contraction |

| 1 µM | Significant |

| 3 µM | Significant, concentration-dependent |

| 10 µM | Significant, concentration-dependent |

| 30 µM | Significant, concentration-dependent |

This table shows the inhibitory effect of different concentrations of PPADS on contractions induced by the P2X agonist α,β-MeATP in rabbit urinary bladder tissue. nih.gov

Additionally, literature references confirm the use of PPADS in tissue bath preparations of isolated blood vessels, where it has been identified as a selective antagonist of P2X-purinoceptors. hellobio.com

Biochemical and Biophysical Characterization (e.g., Size-Exclusion Chromatography, Circular Dichroism)

Size-Exclusion Chromatography (SEC) is a technique used to separate molecules based on their hydrodynamic size, often employed for analyzing large biomolecules like proteins and assessing aggregation. nih.gov Circular Dichroism (CD) spectroscopy is a biophysical method used to study the secondary structure and folding of macromolecules, particularly proteins.

These methods are primarily suited for the characterization of large molecules. A review of the literature did not identify studies that have utilized SEC or CD for the specific biophysical characterization of the small molecule PPADS itself. Basic physicochemical properties of PPADS (tetrasodium salt) have been reported.

Molecular Weight: 599.3 g/mol hellobio.comfrontiersin.org

Formula: C₁₄H₁₀N₃Na₄O₁₂PS₂ hellobio.comfrontiersin.org

Solubility: Soluble in water up to 100 mM hellobio.comfrontiersin.org

In Vivo and Ex Vivo Animal Models

Animal models are essential for understanding the physiological and pathophysiological roles of cellular targets and for evaluating the effects of compounds like PPADS in a complex biological system.

Neurophysiological Assessments (e.g., Spinal Cord Neuronal Activation, Fos Expression)

The expression of the protein Fos, a product of the immediate early gene c-fos, is widely used as a marker for neuronal activation in the central nervous system. nih.govnih.gov Following noxious or painful stimuli, there is a notable increase in Fos-like immunoreactivity in the neurons of the spinal cord dorsal horn, indicating their activation within nociceptive pathways. nih.govnih.gov

The role of spinal P2X receptors in nociception has been investigated using PPADS in animal models of neurogenic and inflammatory pain, such as the formalin and capsaicin (B1668287) tests. Intrathecal administration of PPADS in mice has been shown to significantly suppress the nociceptive behaviors (e.g., licking, flinching) associated with both the initial neurogenic phase and the later inflammatory phase of the formalin test. Similarly, PPADS reduces the pain-related behaviors induced by capsaicin injection. These findings indicate that PPADS modulates the activity of spinal cord neurons that are activated by noxious chemical stimuli. Therefore, PPADS is a critical tool for demonstrating the involvement of endogenous ATP and P2X receptors in the processing of nociceptive signals within the spinal cord, a process that is anatomically correlated with the expression of Fos in activated neurons. nih.gov

Advanced Structural and Computational Methodologies

To dissect the precise molecular interactions between PPADS and its target receptors, advanced structural and computational methodologies have been employed. Structure-based mutational analysis has been a particularly powerful tool in this regard. This approach involves creating specific mutations in the amino acid sequence of the P2X receptor and then assessing how these changes affect the binding and inhibitory activity of PPADS.

By combining homology modeling of P2X receptors with site-directed mutagenesis, researchers have been able to identify key amino acid residues that are critical for the action of PPADS. For example, studies have identified positively charged residues located on either side of the proposed agonist binding site that, when mutated, alter the sensitivity of the receptor to PPADS. More recently, cryogenic electron microscopy (cryo-EM) structures of the P2X7 receptor in complex with PPADS have been determined. nih.govnih.gov These high-resolution structures have revealed the orthosteric binding site for PPADS and, in conjunction with mutational analysis and electrophysiological recordings, have elucidated the structural basis for its inhibitory mechanism and the subtype-specific sensitivity of different P2X receptors to this antagonist. nih.govnih.gov This level of detail is invaluable for the rational design of new and more selective P2X receptor antagonists.

Molecular Docking Simulations

Research has consistently shown that the binding of PPADS is primarily driven by electrostatic interactions. nih.gov The negatively charged sulfonate and phosphate (B84403) groups of the PPADS molecule are attracted to a cluster of positively charged amino acid residues within the orthosteric binding site of the P2X1 receptor. nih.gov

Detailed Research Findings

Molecular docking simulations, often centered around the key residue Lysine (B10760008) 249 (Lys-249), have identified a consensus of interacting amino acids that form the binding pocket for PPADS. nih.gov Experimental validation through mutagenesis studies has confirmed the critical role of these residues. le.ac.uk The primary interacting residues in the human P2X1 receptor are:

Lysine 70 (Lys-70): This positively charged residue is crucial for interacting with the negatively charged phosphate group of PPADS. nih.gov

Lysine 190 (Lys-190): Another key positively charged residue that forms electrostatic interactions with the sulfonate groups of PPADS. nih.gov

Lysine 249 (Lys-249): This residue is considered a central anchor point for PPADS binding and interacts with one of the sulfonate groups. nih.gov

The collective findings from molecular docking simulations suggest a binding pose where PPADS bridges subunits of the trimeric P2X1 receptor, with its phosphate and sulfonate groups forming salt bridges with the aforementioned lysine residues. nih.gov This orientation effectively occludes the ATP binding site, thereby preventing receptor activation. nih.gov

The following table summarizes the key amino acid residues of the human P2X1 receptor identified through molecular docking simulations as being critical for the binding of PPADS.

| Interacting Residue | Location/Subunit Interface | Postulated Interaction with PPADS |

| Lysine 70 (Lys-70) | Orthosteric Binding Site | Electrostatic interaction with the phosphate group |

| Lysine 190 (Lys-190) | Orthosteric Binding Site | Electrostatic interaction with a sulfonate group |

| Lysine 249 (Lys-249) | Orthosteric Binding Site | Electrostatic interaction with a sulfonate group; acts as an anchor point |

| Aspartic Acid 170 (Asp-170) | Orthosteric Binding Site | Influences binding pocket conformation and antagonist sensitivity |

These computational models, supported by experimental data, have significantly advanced our understanding of the molecular basis for PPADS antagonism at P2X receptors. They provide a rational framework for the design of more potent and selective P2X receptor antagonists.

Preclinical Research Applications of Ppads Non Human Models

Neurological and Central Nervous System Research

The purinergic antagonist PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid) has been a significant pharmacological tool in preclinical investigations into the complex signaling pathways of the neurological and central nervous system. Its ability to antagonize P2 purinergic receptors has made it instrumental in elucidating the role of extracellular adenosine (B11128) 5'-triphosphate (ATP) in various physiological and pathological processes, particularly in non-human models of pain and ischemic injury.

Research in animal models has highlighted the critical role of purinergic signaling in the generation and modulation of pain. PPADS has been employed to probe these mechanisms, revealing its potential to interfere with the development and maintenance of neuropathic pain states.

In a mouse model of mononeuropathy induced by chronic constriction injury of the sciatic nerve, administration of PPADS has been shown to dose- and time-dependently decrease both tactile allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an increased sensitivity to painful heat stimuli). nih.gov Studies demonstrated that PPADS could completely reverse this nociceptive hypersensitivity. nih.govfau.de This suggests that the antagonism of P2 receptors by PPADS effectively dampens the exaggerated pain signaling that characterizes neuropathic conditions. The compound's effectiveness in these models points to the integral role of extracellular ATP and its receptors in the sensitization of pain pathways following nerve injury.

Table 1: Effect of PPADS on Nociceptive Hypersensitivity in a Mouse Neuropathy Model

| Parameter | Observation | Source(s) |

| Tactile Allodynia | Dose- and time-dependently decreased | nih.govfau.de |

| Thermal Hyperalgesia | Dose- and time-dependently decreased | nih.govfau.de |

| Overall Hypersensitivity | Completely reversed at effective doses | nih.govfau.de |

Further investigations have delved into the mechanisms underlying the pain-reducing effects of PPADS, focusing on its impact at the spinal cord level. In neuropathic mice, non-noxious stimulation was found to increase the number of Fos-positive neurons in the spinal cord, a marker of neuronal activation. fau.de Administration of PPADS partially reversed this increase, indicating a reduction in spinal cord neuronal activation. fau.de

The compound has also been shown to influence key neurotransmitter and inflammatory systems involved in pain signaling. Specifically, PPADS administration simultaneously reduced the increased activity of the nitric oxide (NO)/nitric oxide synthase (NOS) system and levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the spinal cord of animals with nerve injuries. nih.gov This suggests that the purinergic antagonism by PPADS mitigates pain hypersensitivity by inhibiting the overactivity of these pronociceptive systems within the central nervous system. nih.gov

Table 2: Influence of PPADS on Spinal Cord and Neurotransmitter Systems in Pain Models

| Target System | Effect of PPADS | Source(s) |

| Spinal Cord Neuronal Activation (Fos expression) | Partially reversed the increase induced by non-noxious stimuli | fau.de |

| Nitric Oxide/Nitric Oxide Synthase (NO/NOS) System | Reduced increased activity in the spinal cord | nih.gov |

| Interleukin-1β (IL-1β) | Reduced increased levels in the spinal cord | nih.gov |

The action of PPADS at the spinal cord level has also shed light on its role in retrograde signaling processes. Evidence suggests that ATP acts as an endogenous pain mediator, generating or modulating pain signals from the periphery to the spinal cord. fau.de The ability of PPADS to reduce neuronal activation at the spinal cord level supports the hypothesis that P2 receptors are involved in the retrograde signaling process that excites sensory spinal neurons. fau.de This implies that by blocking these receptors, PPADS can interrupt a feedback loop that contributes to the heightened excitability of the pain-transmitting neurons in the spinal cord.

Following an acute injury to the central nervous system, such as an ischemic stroke, damaged cells can release high concentrations of ATP into the extracellular space. This excess ATP can act as a toxic agent, contributing to further cellular degeneration and death through the activation of P2 receptors. Preclinical studies using PPADS have explored the therapeutic potential of blocking this pathway.

In rat models of permanent middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, treatment with PPADS has demonstrated significant neuroprotective effects. nih.govplos.orgnih.gov Administration of PPADS was found to reduce the infarct volume compared to control groups. nih.gov

Furthermore, PPADS treatment led to a significant decrease in the number of intermediately and profoundly injured cells in the peri-infarct area, with a corresponding increase in the number of intact cells. nih.gov While the reduction in infarct size and cell death was most prominent in the early stages (up to 7 days post-MCAO), the functional improvements, such as enhanced recovery of motor functions, were found to be persistent. plos.orgnih.gov These findings provide strong evidence for the involvement of P2 receptors in the pathophysiology of cerebral ischemia and suggest that their inhibition by compounds like PPADS can partially reduce both the functional and morphological deficits following an ischemic event. nih.gov

Table 3: Neuroprotective Effects of PPADS in a Rat MCAO Stroke Model

| Outcome Measure | Effect of PPADS Treatment | Source(s) |

| Infarct Volume | Reduced | nih.gov |

| Cellular Injury (Peri-infarct area) | Decreased number of injured cells; Increased number of intact cells | nih.gov |

| Functional Recovery (Motor deficits) | Improved and sustained recovery | plos.orgnih.gov |

Ischemic Brain Injury and Neuroprotection

Preservation of Neuronal and Astrocytic Viability

In preclinical models of cerebral ischemia, the non-selective P2 receptor antagonist PPADS has demonstrated protective effects on neural cell populations. Studies using a permanent middle cerebral artery occlusion (MCAO) model in rats have shown that PPADS treatment can reduce the volume of the brain infarct, an area of tissue death caused by inadequate blood supply. This effect was significant for up to seven days post-occlusion. nih.gov

The mechanism of this protection appears to be linked to the inhibition of apoptosis, or programmed cell death, which is a common mode of cell death for both neurons and astrocytes following an ischemic event. nih.gov Immunohistochemical analysis identified both neurons and astrocytes as being positive for TUNEL, a marker of apoptosis, in the area surrounding the infarct. nih.gov Treatment with PPADS was associated with a reduction in the number of these apoptotic cells, suggesting that the compound helps preserve the viability of both neuronal and astrocytic populations in the face of ischemic stress. nih.gov The early intervention with PPADS appears crucial for maintaining the integrity of neuronal connectivity in the peri-infarct area, contributing to improved functional outcomes even when the final infarct size at later stages is not significantly altered. nih.gov

Potential Contribution of P2Y1 and P2Y4 Receptor Inhibition to Neuroprotection

The neuroprotective effects of PPADS are thought to be mediated, in part, through its antagonism of specific P2Y receptor subtypes, notably P2Y1 and P2Y4. nih.gov P2Y receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides like ATP and UTP, which are released in large quantities during events like cerebral ischemia. While P2Y1 receptor activation can have trophic effects, it also facilitates the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov Excessive glutamate can lead to excitotoxicity, a process that damages and kills nerve cells. By inhibiting the P2Y1 receptor, PPADS may reduce this glutamate release, thereby conferring a neuroprotective effect. nih.gov

Similarly, the prolonged activation of P2Y4 receptors by UTP has been shown to induce cell death in neuronal cell lines. nih.gov The early inhibition of these receptors by an antagonist like PPADS could therefore prevent the initiation of cell death pathways triggered by ischemic conditions. nih.gov Although PPADS is a non-selective antagonist and also interacts with other P2 receptors, its inhibitory action at P2Y1 and P2Y4 receptors is a plausible mechanism contributing to the observed preservation of neural tissue in preclinical stroke models. nih.govnih.gov

Neuroinflammation and Immune Responses

Reduction of Graft-Versus-Host Disease Development in Humanized Mouse Models

Graft-versus-host disease (GVHD) is a significant inflammatory complication following allogeneic hematopoietic stem cell transplantation, where donor immune cells attack recipient tissues. nih.gov Humanized mouse models, which involve injecting human peripheral blood mononuclear cells (hPBMCs) into immunodeficient mice, are used to study the mechanisms of GVHD. nih.gov In such a model, the role of purinergic signaling, which is mediated by extracellular ATP and its receptors, has been investigated. The P2 receptor antagonist PPADS has been studied in this context for its potential to modulate the immune response driving GVHD.

Research has shown that treatment with PPADS in a humanized mouse model of GVHD led to an increase in the proportions of human regulatory T cells (Tregs). researchgate.net Tregs are a specialized subpopulation of T cells that act to suppress immune responses, and their increase is generally associated with reduced GVHD severity. However, in this particular study, the potential clinical benefits of increased Tregs were confounded by the observation of increased weight loss in the PPADS-treated group, indicating a complex role for broad P2 receptor antagonism in this disease model. researchgate.net

Inhibition of Inflammasome Pathways (e.g., NLRP3/IL-1β)

The NLRP3 inflammasome is a multi-protein complex within immune cells that plays a critical role in the innate immune system by activating inflammatory processes. nih.govnih.gov Upon activation by various damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. nih.govfrontiersin.org

One of the key activators of the NLRP3 inflammasome is the P2X7 receptor, a ligand-gated ion channel that opens in response to high concentrations of extracellular ATP. frontiersin.org ATP is often released from damaged or stressed cells, acting as a DAMP. frontiersin.org The activation of the P2X7 receptor leads to ionic fluxes, such as potassium efflux, which is a critical signal for the assembly and activation of the NLRP3 inflammasome. nih.gov As a non-selective P2 receptor antagonist, PPADS can inhibit P2X7 receptors. nih.gov By blocking the P2X7 receptor, PPADS can interfere with this ATP-driven activation signal, thereby potentially inhibiting the downstream assembly of the NLRP3 inflammasome and subsequent release of IL-1β. This represents a plausible, albeit indirect, mechanism by which PPADS could exert anti-inflammatory effects.

Modulation of Glial Activation (e.g., Microglia, Macroglia in Retina)

Glial cells, including microglia and macroglia (such as astrocytes and Müller cells in the retina), are key players in the inflammatory and immune responses of the central nervous system. frontiersin.org In response to injury or disease, these cells become activated, a process that is heavily modulated by purinergic signaling. aginganddisease.org Activated microglia and macroglia can release a variety of signaling molecules, including pro-inflammatory cytokines, which can contribute to both neuroprotection and neurodegeneration. frontiersin.org

Extracellular ATP, acting through P2 receptors, is a primary signal for glial activation. aginganddisease.org For instance, the interaction between microglia and Müller cells can be amplified through the ATP/P2X7 receptor pathway, exacerbating retinal inflammation. aginganddisease.org As a P2 receptor antagonist, PPADS has the potential to modulate these processes. In preclinical models, PPADS has been shown to partially reduce calcium responses in satellite glial cells (SGCs) that are induced by Gq protein-coupled receptor (GPCR) signaling, indicating an effect on glial activity. researchgate.net By blocking the purinergic receptors that sense danger signals like ATP, PPADS can interfere with the initial steps of glial activation, potentially reducing the subsequent inflammatory cascade in retinal and other neural tissues.

Impact on Complement Activation

The complement system is a crucial part of the innate immune system that, when overactivated, can contribute to tissue damage in diseases like age-related macular degeneration (AMD). plos.orgnih.gov A key terminal event in complement activation is the formation of the Membrane Attack Complex (MAC), which can cause cell lysis and promote inflammation and choroidal neovascularization (CNV), a hallmark of wet AMD. plos.orgnih.gov

Data from Preclinical Study on PPADS in a Model of Age-Related Macular Degeneration

| Parameter Assessed | Treatment Group | Outcome | Percentage Inhibition/Reduction |

| In Vivo Model (Laser-Induced CNV in Mice) | |||

| Choroidal Neovascularization (CNV) Area | PPADS | Attenuation of CNV | 41.8% |

| Membrane Attack Complex (MAC) Deposition | PPADS | Attenuation of MAC deposition | 19.7% |

| In Vitro Model (Complement-Mediated Cell Lysis) | |||

| Endothelial Tube Formation (HUVEC) | PPADS (4.17 µM) | Inhibition of master junctions and segments | 74.7% |

| Cell Lysis (Hepa1c1c7 cells) | PPADS (104 µM) | Protection from cell lysis | Nearly complete protection |

Neurodevelopment and Plasticity

PPADS (tetrasodium) has been identified as a significant modulator of astrocytic calcium signaling, a key component of neurodevelopment and plasticity. Astrocytes, a type of glial cell in the central nervous system, communicate through intracellular calcium (Ca²⁺) waves, and purinergic signaling plays a crucial role in this process.

Research has demonstrated that PPADS can effectively block the propagation of mechanically-evoked calcium waves in cultured cortical astrocytes. In these studies, while control astrocytes displayed extensive wave propagation, the application of PPADS virtually eliminated the spread of these calcium signals to adjacent cells. This suggests that the propagation of these waves is dependent on the release of ATP and the subsequent activation of P2 purinergic receptors on neighboring astrocytes, which are antagonized by PPADS.

Furthermore, studies on spinal astrocytes have shown that UTP-evoked Ca²⁺ responses are mediated by P2Y2 receptors. PPADS was found to block these responses in a concentration-dependent manner, with a calculated IC₅₀ of 24 ± 0.7 μM. nih.gov This antagonistic action on P2Y2 receptors highlights a specific mechanism through which PPADS influences astrocytic calcium signaling. The blockade was shown to be specific, as PPADS did not affect Ca²⁺ responses evoked by stimulating other receptor types, such as muscarinic acetylcholine (B1216132) receptors. nih.gov In models of astrocytic hyperactivity, the P2 receptor blocker PPADS was also shown to significantly reduce the frequency of hyperactive astrocytes and completely inhibit calcium waves.

Table 1: Effect of PPADS on Astrocytic Calcium Signaling

Experimental Model Key Finding Mechanism of Action Reference Cultured Cortical Astrocytes Virtually eliminated the propagation of mechanically-evoked calcium waves. Antagonism of P2 purinergic receptors involved in ATP-mediated cell-to-cell signaling. nih.gov Rat Dorsal Spinal Astrocytes Blocked UTP-evoked Ca²⁺ responses in a concentration-dependent manner (IC₅₀ = 24 ± 0.7 μM). Antagonism of P2Y2 receptors. nih.gov APPPS1 Mice (Model of Astrocytic Hyperactivity) Significantly reduced the frequency of hyperactive astrocytes and completely inhibited calcium waves. Blockade of P2 receptors.

PPADS influences neuronal excitability and synaptic transmission primarily through its antagonism of P2X receptors, which are ATP-gated ion channels. The activation of these receptors by extracellular ATP typically leads to neuronal depolarization and increased excitability.

In studies using dorsal root ganglion neurons, PPADS has been shown to inhibit ATP-activated currents in a concentration-dependent, reversible, and non-competitive manner. This inhibition directly reduces the excitatory effects of ATP on these neurons. The modulation of neuronal excitability by PPADS is not limited to sensory neurons. The widespread expression of P2X receptors throughout the central nervous system suggests that PPADS can have broad effects on neuronal firing and network activity.

Neuropsychiatric and Behavioral Models

In preclinical models of depression, PPADS has demonstrated notable antidepressant-like effects. The forced swimming test (FST) is a widely used behavioral assay to screen for potential antidepressant compounds. researchgate.net In this test, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.

Studies have shown that systemic administration of PPADS in mice produces a dose-dependent reduction in immobility time in the FST, an effect comparable to that of conventional antidepressant drugs. researchgate.netnih.gov This finding suggests that the antagonism of P2 purinergic receptors by PPADS can induce behavioral changes consistent with an antidepressant response. Importantly, these effects were not associated with an increase in general locomotor activity, indicating that the observed reduction in immobility is not due to a non-specific stimulant effect. nih.gov

Table 2: Antidepressant-Like Effects of PPADS in the Forced Swimming Test

Animal Model Behavioral Assay Effect of PPADS Key Implication Reference Mice Forced Swimming Test (FST) Dose-dependent decrease in immobility time. Suggests antidepressant-like properties. [2, 4] Mice Open Field Test No significant change in locomotor activity. Rules out non-specific motor stimulant effects as the cause for reduced immobility in FST. researchgate.net

The antidepressant-like effects of PPADS appear to be critically dependent on the integrity of the brain's primary monoaminergic systems: the serotonergic and noradrenergic systems. nih.gov Research investigating the mechanisms underlying the behavioral effects of PPADS has revealed a significant interplay with these classical neurotransmitter pathways, which are the primary targets of most clinically used antidepressant medications.

Preclinical studies have demonstrated a synergistic effect when a sub-effective dose of PPADS is combined with sub-effective doses of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) or the norepinephrine (B1679862) reuptake inhibitor reboxetine. nih.gov This synergy suggests a convergence of mechanisms between purinergic antagonism and monoamine reuptake inhibition.

More direct evidence for the reliance of PPADS's effects on these systems comes from depletion studies. The antidepressant-like effect of PPADS in the forced swimming test was completely blocked in mice whose serotonergic or noradrenergic systems were depleted. nih.gov Serotonin depletion was achieved through treatment with p-chlorophenylalanine (PCPA), and noradrenaline depletion was induced by N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4). nih.gov These findings strongly indicate that functional serotonergic and noradrenergic transmission is necessary for PPADS to exert its antidepressant-like activity. nih.gov

Purinergic signaling within the central nervous system is implicated in the complex regulation of feeding behavior, which involves both homeostatic control by the hypothalamus and reward-related mechanisms in brain regions like the nucleus accumbens.

While extensive research on PPADS has focused on other areas of neuroscience, some evidence points to its role in modulating food intake through central purinergic pathways. A study involving microinjections directly into the nucleus accumbens of rats demonstrated that PPADS interacts with the regulation of feeding behavior. nih.gov Specifically, PPADS was found to have an antagonistic interaction with a P1 (adenosine) receptor antagonist in controlling feeding and associated electroencephalographic (EEG) activity. nih.gov The nucleus accumbens is a key component of the brain's reward circuitry, suggesting that the influence of PPADS on feeding may be related to the motivational and hedonic aspects of food consumption rather than solely the homeostatic drive. This highlights the potential for purinergic antagonists like PPADS to modulate complex behaviors by acting on specific neural circuits involved in reward and motivation.

Table 3: Compound Names Mentioned in the Article

Compound Name PPADS (tetrasodium) Adenosine triphosphate (ATP) Uridine-5'-triphosphate (UTP) Fluoxetine Reboxetine p-chlorophenylalanine (PCPA) N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) gamma-Aminobutyric acid (GABA)

Urological and Renal System Research

Bladder Physiology and Dysfunction

In preclinical research, Pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) has been identified as a selective antagonist of P2X-purinoceptor-mediated responses in the urinary bladder of non-human models. nih.gov Studies conducted on rabbit urinary bladder detrusor muscle have demonstrated that PPADS effectively inhibits contractions induced by α,β-methylene ATP (α,β-MeATP), a stable agonist for P2X-purinoceptors. nih.gov The inhibitory action of PPADS was observed to be concentration-dependent. nih.gov

Radioligand binding studies have confirmed that the antagonistic effect of PPADS is achieved through a direct interaction with P2X-purinoceptors. nih.gov In these experiments, PPADS concentration-dependently inhibited the binding of a radiolabeled α,β-MeATP analogue to P2X-purinoceptors on rabbit bladder membranes. nih.gov Conversely, PPADS did not affect the binding of ligands to muscarinic cholinoceptors, highlighting its selectivity for the purinergic system in this context. nih.gov While PPADS showed high selectivity, it did cause a minor but significant suppression of the maximal contraction response to the cholinergic agonist carbachol (B1668302) by approximately 9% at a concentration of 30 μM. nih.gov

| PPADS Concentration (μM) | Effect on α,β-MeATP-Induced Contractions | Reference |

|---|---|---|

| 1 - 30 | Concentration-dependent inhibition of contractions. | nih.gov |

| 3 - 30 | Decreased the maximum response to α,β-MeATP. | nih.gov |

PPADS has been shown to inhibit contractions of the bladder detrusor muscle that are stimulated by the activation of intramural purinergic nerves. nih.gov In studies using rabbit bladder tissue, electrical field stimulation is used to elicit nerve-mediated contractions. The resulting contractions have both a purinergic (ATP-mediated) and a cholinergic (acetylcholine-mediated) component.

The application of PPADS resulted in a concentration-dependent inhibition of the purinergic component of these nerve-stimulated contractions. nih.gov Research findings indicated that the inhibition was more pronounced at lower frequencies of electrical stimulation (1-8 Hz) compared to higher frequencies (16-32 Hz). nih.gov This suggests a frequency-dependent role of P2X-purinoceptors in neurotransmission within the bladder wall. At concentrations of 10 μM and 30 μM, PPADS produced a similar level of antagonism, indicating a saturation of its effect at the higher concentration. nih.gov This inhibitory action on nerve-induced contractions further establishes the role of PPADS in modulating purinergic signaling in bladder function. nih.govrndsystems.com

Purinergic signaling plays a role in the long-term trophic functions of the kidney, where ATP can stimulate the proliferation of proximal tubule cells. nih.gov This process is mediated through an increase in intracellular calcium ([Ca2+]i). nih.gov While direct studies on renal cells are limited, research in other cell types provides a mechanism for how PPADS may regulate intracellular calcium. In brain capillary endothelial cells, PPADS was found to inhibit intracellular calcium mobilization induced by ATP and other agonists. nih.gov

The study suggested that PPADS does not act at the P2Y2-purinoceptor but rather prevents the rise in intracellular calcium through a non-specific mechanism that could involve the inhibition of inositol (B14025) (1,4,5)trisphosphate (InsP3) channels. nih.gov InsP3 channels are critical for releasing calcium from intracellular stores. nih.gov By potentially blocking these channels, PPADS can prevent the calcium signaling cascade initiated by purinergic receptor activation. nih.gov This mechanism provides a basis for the potential role of PPADS in regulating intracellular calcium homeostasis in renal cells where similar ATP-mediated signaling pathways are present. nih.govnih.gov

Renal Glomerulonephritis Models

In experimental rat models of mesangial proliferative glomerulonephritis, PPADS has demonstrated an ability to inhibit the proliferation of mesangial cells. nih.gov This form of glomerulonephritis is characterized by an excessive proliferation of mesangial cells, leading to glomerular hypercellularity. nih.gov Extracellular nucleotides, released during cellular injury, are believed to play a role in mediating this proliferative response. nih.gov

In a study using the anti-Thy1 model of glomerulonephritis, treatment with PPADS specifically and in a dose-dependent manner reduced the early-stage (day 3) proliferation of glomerular mesangial cells. nih.gov This inhibitory effect was also observed in cultured mesangial cells, where PPADS inhibited nucleotide-stimulated proliferation but did not affect proliferation stimulated by fetal calf serum. nih.gov These findings suggest that PPADS specifically targets the purinergic signaling pathway involved in the mitogenic response of mesangial cells following injury. nih.gov The compound also reduced the phenotypic activation of the mesangium and slightly decreased matrix expansion in the animal model. nih.gov

| Model System | PPADS Effect | Key Finding | Reference |

|---|---|---|---|

| Cultured Rat Mesangial Cells | Inhibition of nucleotide-stimulated proliferation | Dose-dependent inhibition of proliferation stimulated by nucleotides, but not fetal calf serum. | nih.gov |

| Anti-Thy1 Rat Model of Glomerulonephritis | Reduction of early glomerular mesangial cell proliferation | Specifically reduced cell proliferation at day 3 of the disease model. | nih.gov |

Cardiovascular System Research

Preclinical investigations using non-human models have explored the potential of PPADS to modulate functions within the cardiovascular system, particularly concerning the contraction of vascular smooth muscle.

Modulation of Vascular Smooth Muscle Contraction (e.g., Isolated Blood Vessels, Pulmonary Arteries)

Research on isolated blood vessels has demonstrated the inhibitory effects of PPADS on contractions mediated by P2X purinoceptors. In studies using rabbit central ear and saphenous arteries, PPADS was shown to be a selective antagonist of P2X-purinoceptor-mediated responses. fau.descispace.com

In the rabbit central ear artery, contractions evoked by the P2X agonist α,β-methylene ATP were concentration-dependently inhibited by PPADS. fau.descispace.com Similarly, in the saphenous artery, PPADS also inhibited contractions induced by α,β-methylene ATP. fau.descispace.com Furthermore, PPADS demonstrated a concentration-dependent inhibition of neurogenic contractions elicited by electrical field stimulation in both the ear and saphenous arteries. fau.descispace.com Notably, at a concentration of 30 μM, PPADS did not significantly affect the contractile potency of other vasoconstrictors like noradrenaline and histamine, highlighting its selectivity for purinergic receptors in these tissues. fau.descispace.com

While direct preclinical studies on the effects of PPADS on pulmonary artery smooth muscle contraction are not extensively detailed in the available literature, the compound's established role as a P2X receptor antagonist in other vascular beds suggests a potential for similar modulatory effects in the pulmonary vasculature, where purinergic signaling is known to play a role in regulating vascular tone.

Table 1: Effect of PPADS on Vascular Smooth Muscle Contraction in Isolated Rabbit Arteries

| Vessel | Agonist/Stimulation | Effect of PPADS | Concentration Range | Key Finding |

|---|---|---|---|---|

| Central Ear Artery | α,β-methylene ATP | Concentration-dependent inhibition | 1-10 μM | Significant inhibition of P2X-mediated contraction. fau.descispace.com |

| Saphenous Artery | α,β-methylene ATP | Concentration-dependent inhibition | 1-30 μM | Effective blockade of P2X-purinoceptor responses. fau.descispace.com |

| Central Ear Artery | Electrical Field Stimulation | Concentration-dependent inhibition | 3-30 μM | Inhibition of neurogenic contractions. fau.descispace.com |

| Saphenous Artery | Electrical Field Stimulation | Concentration-dependent inhibition | 1-30 μM | Inhibition of neurogenic contractions, particularly at lower frequencies. fau.descispace.com |

Ocular System Research

PPADS has been investigated for its therapeutic potential in ocular diseases characterized by abnormal blood vessel growth, with preclinical studies providing insights into its mechanisms of action.

Retinal Neovascularization Inhibition

In models of oxygen-induced retinopathy, which mimics aspects of proliferative retinopathies, PPADS has been shown to strongly inhibit preretinal neovascularization. This inhibitory effect was associated with a downregulation of P2X2 receptor expression in the inner plexiform layer of the mouse retina.

Choroidal Neovascularization Attenuation

In a mouse model of laser-induced choroidal neovascularization (CNV), a key feature of wet age-related macular degeneration (AMD), topical application of PPADS was found to significantly attenuate the area of CNV. This suggests that PPADS can inhibit the migration of endothelial cells and the formation of new blood vessels in the choroid.

Mechanisms Involving Complement Pathway and Antibody Interactions

The inhibitory effect of PPADS on CNV is attributed, in part, to its interaction with the complement system. researchgate.net Specifically, PPADS has been shown to inhibit the formation of the Membrane Attack Complex (MAC), a component of the complement cascade that can promote inflammation and angiogenesis. researchgate.net By attenuating MAC deposition at the site of laser injury in the choroid, PPADS reduces a key driver of neovascularization in this model. researchgate.net

Table 2: Ocular Research Findings for PPADS in Mouse Models

| Ocular Pathology | Model | Effect of PPADS | Mechanism of Action |

|---|---|---|---|

| Retinal Neovascularization | Oxygen-Induced Retinopathy | Strong inhibition of preretinal neovascularization. | Downregulation of P2X2 receptor expression. |

| Choroidal Neovascularization | Laser-Induced CNV | Attenuation of CNV area. | Inhibition of endothelial cell migration. |

| Complement-Mediated Damage | Laser-Induced CNV | Inhibition of Membrane Attack Complex (MAC) formation. researchgate.net | Attenuation of a key inflammatory and angiogenic driver. researchgate.net |

Other Biological System Investigations

The application of PPADS in preclinical research extends beyond the cardiovascular and ocular systems, with studies exploring its effects on other tissues and in different disease models.

Urinary Bladder Smooth Muscle: In the rabbit urinary bladder, PPADS has been shown to selectively antagonize P2X-purinoceptor-mediated contractions. nih.gov It caused a concentration-dependent inhibition of contractions induced by the P2X agonist α,β-methylene ATP and by stimulation of intramural purinergic nerves. nih.gov This effect was more pronounced at lower stimulation frequencies. nih.gov Importantly, PPADS had minimal impact on contractions induced by the cholinergic agonist carbachol, indicating its selectivity for purinergic signaling in this tissue. nih.gov

Liver Fibrosis: Preclinical models of liver fibrosis have demonstrated a beneficial effect of PPADS. In these models, PPADS was found to attenuate liver fibrosis. nih.gov The proposed mechanism involves the blockade of P2Y/Ca2+ signaling, which in turn inhibits the transcription of extracellular matrix components and the proliferation of hepatic stellate cells, key events in the development of liver fibrosis. nih.gov

Experimental Stroke: In a rat model of permanent middle cerebral artery occlusion, intracerebroventricular administration of PPADS showed neuroprotective effects. fau.denih.gov Treatment with PPADS led to an improved recovery of cortical electrophysiological and motor functions. nih.gov Furthermore, PPADS initially reduced the infarct volume and the number of apoptotic cells up to 7 days post-occlusion. fau.denih.gov These findings suggest that early inhibition of P2 receptors with PPADS may support the maintenance and reconstruction of neuronal connectivity in the area surrounding the ischemic core. fau.de

Gastrointestinal Motility: While specific preclinical studies detailing the effects of PPADS on gastrointestinal motility are limited, its role as a P2X receptor antagonist is relevant. Purinergic signaling, particularly through P2X receptors, is involved in fast excitatory postsynaptic potentials in myenteric neurons, which are crucial for regulating intestinal motility reflexes and motor patterns. nih.gov The use of PPADS in studies of motility reflexes has helped to elucidate the role of these neural P2X receptors in descending excitatory reflexes in both the longitudinal and circular muscle layers of the gut. nih.gov

Table 3: Preclinical Findings for PPADS in Other Biological Systems

| Biological System | Non-Human Model | Key Finding | Mechanism of Action |

|---|---|---|---|

| Urinary System | Rabbit Urinary Bladder | Inhibited P2X-mediated smooth muscle contraction. nih.gov | Selective antagonism of P2X purinoceptors. nih.gov |

| Hepatic System | Rodent Models of Liver Fibrosis | Attenuated the development of liver fibrosis. nih.gov | Blockade of P2Y/Ca2+ signaling in hepatic stellate cells. nih.gov |

| Nervous System | Rat Model of Stroke | Improved functional recovery and reduced initial infarct volume. fau.denih.gov | Early inhibition of P2 receptors, potentially preserving neuronal connectivity. fau.de |

| Gastrointestinal System | Guinea-Pig Models | Used to investigate the role of P2X receptors in motility reflexes. nih.gov | Antagonism of P2X receptors in myenteric neurons. nih.gov |

Regulation of Cell Migration in Corneal Epithelium

The healing of corneal wounds is critically dependent on the directional migration of epithelial cells to cover the defect. nih.gov This process, essential for preventing infection and further damage, is guided by a combination of biochemical and bioelectrical signals. nih.govarvojournals.org Extracellular ATP has been identified as a key biochemical cue that enhances this migratory response. nih.gov

Research on human corneal epithelial (hTCEpi) cells has shown that purinergic signaling plays a vital and synergistic role in their guided migration. nih.gov The application of an electric field (EF), which mimics the naturally occurring fields at a wound site, induces directional cell movement, a phenomenon known as galvanotaxis. nih.gov Studies have demonstrated that extracellular ATP significantly enhances this galvanotactic response, particularly in weak EFs within the physiological range. nih.gov

The role of P2 receptors in this process was investigated using pharmacological inhibitors, including PPADS. When hTCEpi cells were treated with PPADS, they lost their galvanotactic response, indicating an inability to migrate directionally within the electric field. nih.gov This finding underscores the essential function of P2 receptor activation in mediating the directional migration of corneal epithelial cells. nih.gov Both P2X (ion-gated channels) and P2Y (G-protein-coupled) receptors are believed to be coordinately involved in regulating this process. nih.govnih.gov By blocking these receptors, PPADS effectively abrogates a critical signaling pathway required for efficient corneal epithelial cell migration, highlighting the importance of purinergic signaling in corneal wound healing. nih.gov

Table 1: Effect of PPADS on Corneal Epithelial Cell Galvanotaxis

| Cell Type | Condition | Treatment | Observed Effect on Migration | Reference |

| Human Corneal Epithelial (hTCEpi) Cells | In vitro galvanotaxis assay (30 mV/mm EF) | 30 µM PPADS | Loss of directional migration (galvanotaxis) | nih.gov |

Role in Salt Stress Adaptation in Plant Cells (e.g.,Populus euphratica)

In the plant kingdom, extracellular ATP (eATP) is increasingly recognized as a crucial signaling molecule involved in growth, development, and responses to environmental stress. nih.govnih.gov Research utilizing cell cultures from Populus euphratica, a salt-tolerant woody species, has provided significant insights into the role of eATP in salinity tolerance. nih.govnih.gov

When exposed to high salt concentrations (e.g., 200 mM NaCl), P. euphratica cells exhibit a rapid, transient increase in the concentration of eATP. nih.govnih.gov To determine the function of this eATP surge, researchers employed P2 receptor antagonists, including PPADS and suramin. nih.govnih.gov The application of these blockers allowed for the investigation of cellular processes when the eATP signaling pathway is inhibited. nih.gov

The results of these studies revealed that eATP signaling is fundamental for a wide array of cellular adaptations required for survival under high salinity. nih.govnih.gov By blocking P2-like receptors with PPADS, researchers found that the cells' ability to manage ion homeostasis was compromised. Specifically, processes such as the compartmentalization of sodium (Na+) into vacuoles, Na+/H+ exchange at the plasma membrane, and the maintenance of potassium (K+) levels were disrupted. nih.govnih.gov Furthermore, the inhibition of eATP signaling was shown to affect the regulation of reactive oxygen species (ROS) and the expression of salt-responsive genes crucial for maintaining ion balance and plasma membrane integrity. nih.govnih.gov

This research concludes that in P. euphratica, salt-induced eATP is sensed by purinoceptors on the plasma membrane, triggering downstream signals like hydrogen peroxide (H2O2) and cytosolic calcium (Ca2+). nih.govnih.gov These secondary messengers are necessary to activate the genetic and physiological machinery for salt adaptation. nih.gov The use of PPADS was critical in demonstrating that the blockade of this initial eATP signaling step prevents the activation of these downstream responses, thereby impairing the plant cell's ability to adapt to salt stress. nih.govnih.gov

Table 2: Cellular Processes Regulated by eATP in Populus euphratica Salt Stress Response (as determined by use of PPADS)

| Cellular Process | Function in Salt Adaptation | Effect of PPADS Treatment | Reference |

| Vacuolar Na+ Compartmentation | Sequesters excess sodium away from the cytoplasm | Disrupted | nih.govnih.gov |

| Plasma Membrane Na+/H+ Exchange | Actively removes sodium from the cell | Disrupted | nih.govnih.gov |

| K+ Homeostasis | Maintains essential potassium levels for cellular function | Disrupted | nih.govnih.gov |

| Reactive Oxygen Species (ROS) Regulation | Manages oxidative stress caused by salinity | Disrupted | nih.govnih.gov |

| Salt-Responsive Gene Expression | Upregulates genes for ion transport and membrane repair | Disrupted | nih.govnih.gov |

Current Limitations and Future Directions in Ppads Research

Challenges in Subtype Specificity for P2 Receptors

A significant hurdle in the therapeutic and research application of PPADS is its lack of complete subtype specificity across the P2 receptor family. PPADS is recognized as a non-selective P2 receptor antagonist, exhibiting activity against both P2X and P2Y receptor subtypes acs.orgrndsystems.comrndsystems.comnews-medical.netresearchgate.net. While it generally demonstrates higher potency against P2X receptors compared to P2Y receptors, its broad-spectrum activity complicates the precise dissection of individual receptor functions.

Specifically, PPADS shows variable sensitivity among P2X receptor subtypes. It is known to be highly sensitive to P2X1 and P2X3 receptors, with reported IC50 values in the nanomolar range rndsystems.comelifesciences.orgmedchemexpress.comresearchgate.nettocris.comtocris.com. In contrast, P2X2 and P2X7 receptors exhibit only moderate sensitivity, and P2X4 receptors are largely insensitive to PPADS elifesciences.orgbiorxiv.org. For P2Y receptors, PPADS displays lower potency, with reported IC50 values around 10 μM for P2Y1 and P2Y13 receptors, and even higher concentrations for P2Y2 and P2Y4 receptors acs.orgrndsystems.comtocris.comtocris.comnih.gov. It is also noted to be inactive at P2Y12 receptors nih.gov. This broad activity profile means that studies using PPADS may inadvertently affect multiple purinergic signaling pathways, necessitating careful experimental design and interpretation.

Table 1: PPADS Sensitivity Profile Across P2X Receptor Subtypes

| Receptor Subtype | Sensitivity/Potency | IC50 Value (μM) |

| P2X1 | High sensitivity | 0.068 |

| P2X1 | High sensitivity | 1 - 2.6 |

| P2X2 | Moderate sensitivity | 1 - 2.6 |

| P2X3 | High sensitivity | 0.214 |

| P2X3 | High sensitivity | 1 - 2.6 |

| P2X4 | Insensitive | - |

| P2X7 | Moderate sensitivity | - |

Note: IC50 values are approximate and can vary based on experimental conditions and species. Some sources provide qualitative descriptions of sensitivity. rndsystems.comelifesciences.orgmedchemexpress.comresearchgate.nettocris.comtocris.combiorxiv.org

Table 2: PPADS Selectivity Profile Across P2Y Receptor Subtypes

| Receptor Subtype | Sensitivity/Potency | IC50 Value (μM) |

| P2Y1 | Low potency | ~10 |

| P2Y2 | Native P2Y2-like | ~0.9 mM |

| P2Y4 | Low potency | ~15 |

| P2Y13 | Low potency | ~10 |

Note: PPADS is generally considered a non-selective P2 antagonist, showing activity against both P2X and P2Y subtypes, though typically with higher potency for P2X receptors. acs.orgrndsystems.comtocris.comtocris.comnih.gov

Elucidating Novel Binding Sites and Mechanisms Beyond Orthosteric ATP Mimicry